2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate
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Overview
Description
2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate is a synthetic organic compound that features a pyridine ring substituted with a chloropyridine carboxylate ester and a trifluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloropyridine-4-carboxylic acid. This intermediate is then esterified with 2-[Methyl(2,2,2-trifluoroethyl)amino]ethanol under acidic conditions to form the desired ester. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, thiols, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or inflammation.
Materials Science: Its unique chemical structure makes it suitable for the development of advanced materials, such as polymers with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The trifluoroethylamine moiety can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-4-carboxylic acid: A precursor in the synthesis of the target compound.
2-[Methyl(2,2,2-trifluoroethyl)amino]ethanol: Another precursor used in the esterification step.
2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-fluoropyridine-4-carboxylate: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate lies in its combination of a trifluoroethylamine moiety and a chloropyridine carboxylate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-17(7-11(13,14)15)4-5-19-10(18)8-2-3-16-9(12)6-8/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIGPBMPBRLVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)C1=CC(=NC=C1)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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